2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorobenzyl)acetamide
Description
BenchChem offers high-quality 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H15ClFN3O2 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(3-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H15ClFN3O2/c20-16-7-2-1-6-15(16)17-8-9-19(26)24(23-17)12-18(25)22-11-13-4-3-5-14(21)10-13/h1-10H,11-12H2,(H,22,25) |
InChI Key |
AQXGLWVQBJZTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorobenzyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a pyridazinone ring and an acetamide functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C21H19ClN4O2
- Molecular Weight : 392.8 g/mol
- CAS Number : 1401604-27-0
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, which suggest interactions with various biological targets. Pyridazinone derivatives are known for their diverse pharmacological effects, including:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antiviral Properties : It has shown promising results in inhibiting viral infections, particularly HIV, with an effective concentration (EC50) reported at approximately 0.56 µM.
- Enzyme Inhibition : The compound's ability to inhibit metabolic enzymes has been evaluated, suggesting potential applications in metabolic disorders .
Anticancer Activity
A study evaluated the anticancer properties of various derivatives, including those similar to 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorobenzyl)acetamide. The MTT assay was used to assess cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| C6 (Rat brain glioma) | 12.5 |
| A549 (Human lung adenocarcinoma) | 15.0 |
| MCF-7 (Human breast adenocarcinoma) | 10.0 |
| HT-29 (Human colorectal adenocarcinoma) | 18.5 |
These results indicate that the compound exhibits selective toxicity towards cancer cells compared to normal cells, highlighting its potential as a therapeutic agent .
Antiviral Activity
The antiviral efficacy of the compound was tested against HIV-1. The results demonstrated that it effectively inhibited viral replication at low concentrations, making it a candidate for further investigation in antiviral drug development.
Enzyme Inhibition Studies
In vitro studies have shown that derivatives of the compound can inhibit key metabolic enzymes such as α-glycosidase and carbonic anhydrases, which are implicated in various diseases including diabetes and cancer. The inhibition constants (Ki) for selected compounds ranged from 35.9 to 149.9 nM, indicating strong inhibitory potential .
The biological activity of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluorobenzyl)acetamide is likely mediated through multiple mechanisms:
- Interaction with Enzymes : Binding to active sites of enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Altering cellular signaling pathways that lead to apoptosis in cancer cells.
- Viral Entry Inhibition : Preventing viral entry into host cells through receptor interaction interference.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways associated with cell proliferation and cancer treatment. Its structural characteristics suggest potential interactions with various biological targets.
- Preliminary studies indicate that it may exhibit anticancer properties, making it a candidate for further development in oncology.
-
Biological Activity :
- In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The compound demonstrates IC50 values ranging from 1.5 to 5 µM, indicating potent activity against these cells.
- Mechanistic studies reveal that the compound induces apoptosis through caspase-3 activation, leading to S-phase cell cycle arrest.
Data Summary and Findings
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 1.5 | Inhibition of VEGFR-2, AKT |
| Cytotoxicity | PC-3 | 5 | Induction of apoptosis |
| Apoptosis Induction | HepG2 | - | Caspase-3 activation |
Case Study 1: Liver Cancer Treatment
In a comparative study, the compound was tested against standard chemotherapeutics such as doxorubicin. Results indicated that it exhibited superior efficacy in reducing tumor growth in xenograft models derived from HepG2 cells, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Structural Optimization
A study focused on various derivatives of pyridazinone highlighted that modifications to the structure significantly impacted cytotoxicity levels. This suggests that further structural optimization could enhance the therapeutic effectiveness of the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
